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molecular formula C14H10BrN B6329498 3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile CAS No. 135689-84-8

3'-Bromo-4'-methyl-1,1'-biphenyl-2-carbonitrile

Cat. No. B6329498
M. Wt: 272.14 g/mol
InChI Key: NGJZKXXRCXEDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310737

Procedure details

A solution of 5.2 g (27 mmol) of 4'-methyl-1,1'-biphenyl-2-nitrile (Example 69, Step B) in 60 mL of methylene chloride at 0° C. was treated with 6.7 g of silver trifluoroacetate (30 mmol). When all the silver trifluoroacetate was dissolved, 1.6 mL of bromine was added dropwise (4.95 g, 31 mmol) with vigorous stirring. After two hours, the reaction mixture was filtered and the solid washed with methylene chloride. The combined organic layers were washed once with dilute (<1N) aqueous sodium hydroxide and once with brine. The organic layer was removed, dried over magnesium sulfate, filtered and concentrated under vacuum. The residue was purified by preparative high pressure liquid chromatography on silica, eluting with 10% ether/hexane to give 3 g (41%) of product. 1H NMR (200 MHz, CDCl3): 2.46 (s, 3H), 7.2-7.8 (m,7H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
silver trifluoroacetate
Quantity
6.7 g
Type
catalyst
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
silver trifluoroacetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.[Br:16]Br>C(Cl)Cl.FC(F)(F)C([O-])=O.[Ag+]>[Br:16][C:7]1[CH:6]=[C:5]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:4]=[CH:3][C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Name
silver trifluoroacetate
Quantity
6.7 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrBr
Step Three
Name
silver trifluoroacetate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the solid washed with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed once
ADDITION
Type
ADDITION
Details
with dilute (<1N) aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative high pressure liquid chromatography on silica
WASH
Type
WASH
Details
eluting with 10% ether/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)C=1C(=CC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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